N,N-dibutylnaphthalene-1-carboximidamide
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Overview
Description
N,N-dibutylnaphthalene-1-carboximidamide is a chemical compound with the molecular formula C19H28N2 It is known for its unique structure, which includes a naphthalene ring substituted with a carboximidamide group and two butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutylnaphthalene-1-carboximidamide typically involves the reaction of naphthalene-1-carboximidamide with butyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the halide by the carboximidamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dibutylnaphthalene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene-1-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to primary amines.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong base and an appropriate leaving group.
Major Products
The major products formed from these reactions include naphthalene-1-carboxylic acid derivatives, primary amines, and various substituted naphthalene compounds.
Scientific Research Applications
N,N-dibutylnaphthalene-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dibutylnaphthalene-1-carboximidamide involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The naphthalene ring provides a hydrophobic surface that can interact with lipid membranes and other hydrophobic regions in proteins.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethylnaphthalene-1-carboximidamide
- N,N-diethylnaphthalene-1-carboximidamide
- N,N-dipropylnaphthalene-1-carboximidamide
Uniqueness
N,N-dibutylnaphthalene-1-carboximidamide is unique due to the presence of butyl groups, which impart specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it distinct from its methyl, ethyl, and propyl analogs.
Properties
CAS No. |
6275-51-0 |
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Molecular Formula |
C19H26N2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
N,N-dibutylnaphthalene-1-carboximidamide |
InChI |
InChI=1S/C19H26N2/c1-3-5-14-21(15-6-4-2)19(20)18-13-9-11-16-10-7-8-12-17(16)18/h7-13,20H,3-6,14-15H2,1-2H3 |
InChI Key |
BIKVSLSYFZKEON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=N)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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